Hydrocortisone/Acetic acid

Catalog No.
S13268642
CAS No.
67489-69-4
M.F
C23H34O7
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocortisone/Acetic acid

CAS Number

67489-69-4

Product Name

Hydrocortisone/Acetic acid

IUPAC Name

acetic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C23H34O7

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H30O5.C2H4O2/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-2(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H3,(H,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

GJKZSRRLOZYBPO-WDCKKOMHSA-N

Canonical SMILES

CC(=O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

CC(=O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Hydrocortisone and acetic acid is a combination pharmaceutical compound primarily used in otic solutions for treating outer ear infections, such as swimmer's ear. The formulation typically contains 1% hydrocortisone and 2% acetic acid, along with other excipients like propylene glycol and benzethonium chloride. Hydrocortisone is a corticosteroid that exhibits anti-inflammatory, antiallergic, and antipruritic properties, while acetic acid serves as an antibacterial and antifungal agent . The empirical formulas for acetic acid and hydrocortisone are CH3COOH\text{CH}_3\text{COOH} and C21H30O5\text{C}_{21}\text{H}_{30}\text{O}_5, respectively, with molecular weights of 60.05 g/mol and 362.46 g/mol .

The primary interactions in this compound involve the mechanisms by which hydrocortisone and acetic acid exert their therapeutic effects. Hydrocortisone acts through the glucocorticoid receptor, leading to the modulation of gene expression related to inflammation. It inhibits the production of pro-inflammatory mediators by inducing lipocortins that inhibit phospholipase A2, thus reducing the biosynthesis of arachidonic acid derivatives like prostaglandins and leukotrienes . Acetic acid contributes to this process by creating an acidic environment that can enhance the solubility of certain drugs and improve their antimicrobial efficacy against bacteria and fungi.

The biological activity of hydrocortisone and acetic acid is characterized by their combined effects on inflammation and infection. Hydrocortisone reduces redness, swelling, and itching by suppressing the immune response in the affected area. Acetic acid enhances this effect by preventing the growth of bacteria and fungi, thereby addressing the underlying infection that often complicates inflammatory conditions in the ear . This dual action makes the compound effective in treating conditions such as otitis externa.

The synthesis of hydrocortisone involves several steps starting from cholesterol or pregnenolone through a series of chemical modifications including oxidation, reduction, and acetylation. Acetic acid is typically produced through the carbonylation of methanol or through the fermentation of biomass. In pharmaceutical formulations, these two compounds are combined in a sterile environment to create an otic solution that is buffered to a pH range of 2.0 to 4.0 for optimal stability and efficacy .

Hydrocortisone and acetic acid are primarily used in otic solutions for treating superficial infections of the external auditory canal caused by susceptible organisms. The combination is particularly effective for conditions complicated by inflammation, such as:

  • Otitis externa (swimmer's ear)
  • Allergic reactions in the ear canal
  • Other inflammatory ear conditions .

Studies on drug interactions involving hydrocortisone and acetic acid have shown that concurrent use with other medications can alter their pharmacokinetics. For instance, certain drugs may increase or decrease the metabolism of hydrocortisone acetate when co-administered, potentially affecting its therapeutic efficacy . Additionally, patients with a history of hypersensitivity to corticosteroids or acetic acid should be monitored closely to avoid adverse reactions.

Hydrocortisone and acetic acid can be compared with several similar compounds based on their structure and therapeutic use:

Compound NameCompositionPrimary UseUnique Features
Hydrocortisone acetateHydrocortisone acetateAnti-inflammatory for skin conditionsEsterified form of hydrocortisone
BetamethasoneBetamethasone dipropionateAnti-inflammatory for skin conditionsPotent corticosteroid
ClotrimazoleClotrimazoleAntifungal agentBroad-spectrum antifungal
DexamethasoneDexamethasoneAnti-inflammatory for severe allergiesLong-acting corticosteroid

Uniqueness: The combination of hydrocortisone with acetic acid provides a synergistic effect that addresses both inflammation and infection specifically in otic applications, which is not typically found in other formulations. This dual-action approach makes it particularly effective for treating ear infections complicated by inflammation.

Ketalation-Reduction-Hydrolysis Reaction Pathways

The ketalation-reduction-hydrolysis sequence represents a fundamental synthetic approach in corticosteroid chemistry, particularly for the preparation of hydrocortisone and its acetic acid derivatives. This methodology involves the strategic protection of carbonyl groups through ketal formation, followed by selective reduction and subsequent deprotection to yield the target compounds [1] [2].

Ketalation Process Mechanisms

The initial ketalation step involves the conversion of ketone and aldehyde functionalities to their corresponding acetals or ketals using diols or alcohols under acidic conditions. For hydrocortisone synthesis, the most commonly employed ketalation reagents include ethylene glycol and acetone in the presence of acid catalysts such as para-toluenesulfonic acid or perchloric acid [1] [2]. The reaction typically proceeds under mild conditions at room temperature over 2-6 hours, achieving yields of 85-95% [1].

The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol to form a hemiacetal intermediate. Subsequent cyclization and water elimination yield the stable cyclic ketal structure. This protection strategy is particularly valuable in steroid synthesis as it allows for selective modification of other functional groups without interference from the protected carbonyl [2] [3].

Reduction Methodologies

Following ketal formation, the reduction step employs various hydride donors including lithium aluminum hydride, sodium borohydride, and other metal hydrides. The choice of reducing agent depends on the specific substrate and desired stereochemical outcome [4] [5]. These reductions are typically conducted under anhydrous conditions at temperatures ranging from -78°C to room temperature, with yields of 70-90% [4].

The reduction mechanism involves hydride transfer from the metal hydride to the electrophilic carbon center. In steroid systems, the stereochemical outcome is influenced by the substrate conformation and the approach direction of the hydride nucleophile. The presence of ketal protecting groups ensures that only the desired functional groups undergo reduction [4] [5].

Hydrolysis and Deprotection

The final hydrolysis step involves the removal of ketal protecting groups under mild acidic conditions. Common reagents include dilute hydrochloric acid, acetic acid-water mixtures, or trifluoroacetic acid-water systems [1] [2]. The reaction conditions are carefully controlled to ensure selective deprotection without affecting other acid-sensitive functionalities, typically conducted at 0-50°C with yields of 80-95% [1].

The hydrolysis mechanism proceeds through protonation of the ketal oxygen, followed by ring opening and hydrolysis to regenerate the original carbonyl functionality. The mild acidic conditions ensure that the deprotection occurs selectively without causing decomposition or rearrangement of the steroid skeleton [2] [3].

Iodination-Acetylation Sequence Mechanisms

The iodination-acetylation sequence represents a sophisticated approach to steroid functionalization, particularly relevant for the synthesis of hydrocortisone derivatives bearing acetic acid functionality. This methodology combines electrophilic iodination with subsequent acetylation to introduce both halogen and acetyl functionalities in a controlled manner [6] [7].

Iodination Mechanisms

The iodination process involves the introduction of iodine atoms into the steroid framework through electrophilic aromatic substitution or addition reactions. For steroid substrates, iodination typically employs molecular iodine in combination with oxidizing agents such as silver acetate or hydrogen peroxide [8] [9]. The reaction conditions vary depending on the substrate but generally proceed in acetic acid solvent at 0-25°C over 1-12 hours, achieving yields of 60-85% [8].

The mechanism involves the formation of iodonium ion intermediates through the interaction of molecular iodine with the oxidizing agent. These electrophilic species then attack electron-rich positions in the steroid molecule, particularly at aromatic rings or activated alkene functionalities. The regioselectivity of the iodination can be controlled through the choice of reaction conditions and the electronic properties of the substrate [7] [8].

Acetylation Procedures

Following iodination, the acetylation step introduces acetic acid derivatives through nucleophilic substitution or addition reactions. The most common acetylating agents include acetic anhydride, acetyl chloride, and acetic acid itself, often in the presence of base catalysts such as pyridine [10] [11]. The reaction conditions are typically mild, proceeding at 0-25°C over 2-24 hours with excellent yields of 90-99% [10].

The acetylation mechanism involves nucleophilic attack by hydroxyl groups on the acetylating agent, followed by elimination of the leaving group. In the case of acetic anhydride, the reaction proceeds through a tetrahedral intermediate that collapses to form the acetate ester and acetic acid as a byproduct. The use of pyridine as a base catalyst facilitates the reaction by neutralizing the generated acid and activating the nucleophile [10] [11].

Sequence Integration

The integration of iodination and acetylation steps requires careful optimization of reaction conditions to ensure compatibility between the two transformations. The iodinated intermediate must be stable under the acetylation conditions, and the acetylation reagents must not interfere with the iodine functionality. This is typically achieved through the use of mild acetylation conditions that preserve the carbon-iodine bond [6] [10].

The overall sequence provides access to complex steroid derivatives bearing both iodine and acetate functionalities, which can serve as versatile intermediates for further synthetic transformations. The iodine atom can undergo various coupling reactions, while the acetate group can be hydrolyzed to reveal the corresponding alcohol or serve as a protecting group for hydroxyl functionalities [6] [7].

Catalytic Systems and Reaction Kinetics

The development of efficient catalytic systems for hydrocortisone synthesis has been a major focus of research, with particular emphasis on cytochrome P450 enzymes, transition metal catalysts, and engineered biocatalysts. These systems offer advantages in terms of selectivity, efficiency, and environmental compatibility compared to traditional chemical methods [12] [13].

Cytochrome P450 Catalytic Systems

Cytochrome P450 enzymes represent the most important class of catalysts for steroid hydroxylation reactions, including those involved in hydrocortisone biosynthesis. These heme-containing enzymes catalyze the incorporation of molecular oxygen into substrate molecules using NADPH as an electron donor [12] [13]. The catalytic cycle involves multiple steps: substrate binding, first electron transfer, oxygen binding, second electron transfer, and product release [13].

The reaction kinetics of cytochrome P450 systems are complex and depend on multiple factors including substrate concentration, electron transfer efficiency, and enzyme stability. The CYP11B1 enzyme, responsible for 11β-hydroxylation in hydrocortisone synthesis, exhibits Michaelis-Menten kinetics with Km values typically in the micromolar range [12] [13]. The turnover frequency varies depending on the specific enzyme and reaction conditions but generally ranges from 1-100 min⁻¹ [13].

Transition Metal Catalytic Systems

Transition metal catalysts have emerged as powerful tools for steroid synthesis, offering complementary reactivity to biological systems. Palladium, copper, and rhodium complexes have been particularly successful in catalyzing C-H activation, cross-coupling, and oxidation reactions relevant to steroid synthesis [14] [15]. These catalysts often operate under mild conditions and can achieve high selectivity through appropriate ligand design [14].

The kinetics of transition metal-catalyzed reactions in steroid synthesis are influenced by factors such as catalyst loading, ligand structure, and reaction medium. For example, palladium-catalyzed cross-coupling reactions typically follow second-order kinetics with respect to the metal catalyst and first-order kinetics with respect to the organic substrate [15]. The rate constants vary widely depending on the specific reaction but are generally in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ [14].

Engineered Biocatalytic Systems

Recent advances in protein engineering have led to the development of improved biocatalysts for steroid synthesis. These engineered systems combine the selectivity of natural enzymes with enhanced stability and activity through directed evolution or rational design approaches [16] [17]. Mycobacterial strains have been particularly successful in this regard, with engineered variants achieving improved substrate conversion and product selectivity [16].

The kinetics of engineered biocatalytic systems are typically characterized by improved turnover numbers and reduced substrate inhibition compared to wild-type enzymes. For example, engineered ketosteroid dehydrogenase variants have shown 2-5 fold improvements in kcat values while maintaining similar Km values [16] [17]. The overall process efficiency is further enhanced through optimization of cultivation conditions and substrate feeding strategies [16].

Reaction Kinetics and Optimization

The optimization of catalytic systems for hydrocortisone synthesis requires careful consideration of reaction kinetics and mass transfer limitations. In many cases, the overall reaction rate is limited by substrate solubility, product inhibition, or catalyst deactivation rather than intrinsic catalytic activity [16] [18]. These challenges can be addressed through the use of co-solvents, continuous processing, or immobilized catalyst systems [18].

Mathematical modeling of reaction kinetics has proven valuable for process optimization. Kinetic models incorporating substrate inhibition, product inhibition, and catalyst deactivation can be used to predict optimal reaction conditions and guide experimental design. For example, the Haldane equation has been successfully applied to model substrate inhibition in steroid bioconversion processes [16] [18].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of hydrocortisone and its acetic acid derivatives presents numerous technical, economic, and regulatory challenges. These challenges encompass scale-up difficulties, quality control requirements, environmental considerations, and economic viability [19] [18].

Scale-Up and Process Engineering Challenges

Industrial-scale production of hydrocortisone requires careful attention to heat and mass transfer limitations that are not significant at laboratory scale. The exothermic nature of many synthetic reactions necessitates efficient heat removal systems to prevent thermal decomposition or side reactions [19] [18]. Additionally, the low water solubility of steroid substrates and products creates mixing challenges that can lead to reduced reaction rates and yields [18].

The selection of appropriate reactor designs is critical for successful scale-up. Continuous flow reactors have shown promise for certain steps in hydrocortisone synthesis, offering improved heat transfer and better control over reaction parameters compared to batch systems [20]. However, the implementation of continuous processes requires significant investment in equipment and process control systems [20].

Quality Control and Regulatory Compliance

Pharmaceutical manufacturing of hydrocortisone requires adherence to strict quality standards and regulatory requirements. The complexity of steroid synthesis processes, with multiple synthetic steps and potential side reactions, creates challenges in maintaining consistent product quality [19] [21]. Impurity profiles must be carefully controlled, as even trace amounts of certain impurities can have significant biological activity [19].

The regulatory landscape for steroid manufacturing has become increasingly stringent following incidents such as the New England Compounding Center contamination crisis. Current good manufacturing practices (cGMP) requirements mandate extensive documentation, validation, and quality control testing throughout the production process [19]. These requirements significantly increase production costs and time-to-market for new products [19].

Environmental and Sustainability Considerations

Traditional chemical synthesis of hydrocortisone involves the use of hazardous reagents and generates significant amounts of waste. The pharmaceutical industry faces increasing pressure to develop more sustainable production methods that minimize environmental impact [22] [18]. This has led to renewed interest in biotechnological approaches, including fermentation processes and enzymatic conversions [16] [18].

The implementation of green chemistry principles in hydrocortisone production requires careful evaluation of alternative synthetic routes and reagents. While biocatalytic processes offer advantages in terms of selectivity and environmental compatibility, they often require longer reaction times and more complex purification procedures [18]. The overall environmental impact must be assessed through life cycle analysis that considers all aspects of the production process [22].

Economic Viability and Market Considerations

The economic viability of industrial hydrocortisone production depends on numerous factors including raw material costs, energy consumption, capital investment, and market demand. The pharmaceutical industry operates in a highly competitive environment where cost reduction is essential for maintaining market position [21]. This creates pressure to optimize production processes and reduce manufacturing costs while maintaining product quality [21].

Market considerations include the availability of starting materials, particularly steroid precursors derived from natural sources such as diosgenin. Price volatility of these materials can significantly impact production costs and planning [18]. Additionally, the global nature of the pharmaceutical supply chain creates challenges related to regulatory compliance across different jurisdictions [21].

Technological Solutions and Future Directions

Advances in process analytical technology (PAT) offer opportunities for improved process control and quality assurance in hydrocortisone production. Real-time monitoring of critical process parameters can enable more precise control of reaction conditions and early detection of process deviations [18]. The integration of artificial intelligence and machine learning techniques may further enhance process optimization and predictive maintenance capabilities [18].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

422.23045342 g/mol

Monoisotopic Mass

422.23045342 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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